Rebaudioside C

Vue d'ensemble

Description

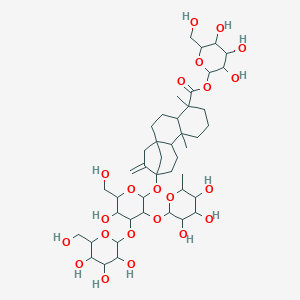

Rebaudioside C is a steviol glycoside, a natural sweetener extracted from the leaves of the Stevia rebaudiana plant. It is one of the many diterpene glycosides found in stevia leaves, which are known for their intense sweetness. This compound is characterized by its unique structure, which includes one esterified β-D-glucose and one glycosidically linked α-L-rhamnosyl-(1→2)-[β-D-glucosyl-(1→4)]-D-glucose trisaccharide . Despite its relatively low sweetness compared to other steviol glycosides, this compound has garnered attention for its potential health benefits and applications in various industries.

Applications De Recherche Scientifique

Rebaudioside C has been studied for its applications in various fields:

Mécanisme D'action

Rebaudioside C (Reb C) is a natural sweetener derived from the Stevia rebaudiana plant. It’s one of the most abundant steviol glycosides and is known for its sweetness and potential therapeutic benefits . This article will delve into the mechanism of action of Reb C, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Reb C primarily targets the taste receptors in the human body, specifically the sweet taste receptors. It acts as a non-nutritive sweetener, providing a sweet taste without contributing to caloric intake .

Mode of Action

Reb C interacts with its targets by binding to the sweet taste receptors on the tongue, triggering a sensation of sweetness . It’s also suggested that Reb C could be used as a donor substrate for enzymatic transglycosylation reactions . .

Biochemical Pathways

It’s known that reb c is part of the steviol glycosides, which are involved in various biological activities, including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activity

Result of Action

The primary result of Reb C’s action is the sensation of sweetness without the addition of calories, making it a popular choice for low-calorie and sugar-free products . Additionally, Reb C and other steviol glycosides have been associated with various medicinal activities, including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activity . .

Action Environment

The action, efficacy, and stability of Reb C can be influenced by various environmental factors. Moreover, Reb C’s sweetness and potential therapeutic benefits can be affected by its concentration and the presence of other compounds .

Analyse Biochimique

Biochemical Properties

Rebaudioside C plays a role in biochemical reactions, particularly in the process of sweetness perception. It interacts with taste receptors on the tongue, triggering a signal that the brain interprets as sweet . The sweetness of this compound is relatively low, about 30 times that of sucrose, and it has a slight bitter aftertaste .

Cellular Effects

Studies on related compounds like Rebaudioside A have shown that they can stimulate the release of glucagon-like peptide 1 (GLP-1) from intestinal enteroendocrine cells . This peptide plays a crucial role in regulating blood glucose levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with taste receptors. It binds to these receptors, triggering a cascade of events that lead to the perception of sweetness . Additionally, it can be used as a donor substrate for enzymatic trans glycosylation reactions, which could potentially modify its sweetness and other properties .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Related compounds like steviol glycosides have been found to be safe when used as sweeteners, suggesting that this compound is likely to have a similar safety profile .

Metabolic Pathways

This compound is involved in the metabolic pathways of the Stevia plant. It is produced through a series of enzymatic reactions that convert the precursor molecule steviol into various steviol glycosides . The enzymes involved in this process include glycosyltransferases, which add sugar moieties to the steviol backbone .

Transport and Distribution

It is known that steviol glycosides are non-caloric because they are not metabolized by the human body and are excreted unchanged .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rebaudioside C can be isolated from commercial Stevia extracts using an orthogonal normal-phase × reversed-phase purification strategy . This method involves the use of solvents and chromatographic techniques to separate this compound from other steviol glycosides. Additionally, biocatalytic β-glucosylation and β-galactosylation of this compound using glycosynthases have been explored to modify its structure and enhance its sweetness .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of steviol glycosides from Stevia rebaudiana leaves, followed by purification processes such as crystallization and chromatography . The enriched this compound in the liquid phase can be further processed to achieve high purity levels, making it suitable for commercial use .

Analyse Des Réactions Chimiques

Types of Reactions: Rebaudioside C undergoes various chemical reactions, including:

Glycosylation: Enzymatic trans glycosylation reactions using chemically synthesized glycosyl donors.

Hydrogenation: Reduction of the C-16/C-17 exocyclic double bond.

Common Reagents and Conditions:

Glycosylation: Utilizes glycosyl donors such as 1-deoxy-1-fluoro-D-glucose and 1-deoxy-1-fluoro-D-galactose.

Hydrogenation: Involves the use of hydrogen gas and catalysts under controlled conditions.

Major Products Formed:

Glycosylation: Results in the formation of novel steviol glycoside analogues.

Hydrogenation: Produces reduced diterpene glycosides with modified sweetness profiles.

Comparaison Avec Des Composés Similaires

Rebaudioside C is one of several steviol glycosides found in Stevia rebaudiana leaves. Similar compounds include:

Stevioside: The most abundant steviol glycoside, known for its high sweetness and use as a precursor for other glycosides.

Rebaudioside A: Another major glycoside with a well-balanced sweetness profile.

Rebaudioside B: Contains a rhamnose residue and has a slightly lower sweetness compared to Rebaudioside A.

Rebaudioside D: Known for its improved solubility and sweetness.

This compound is unique due to its specific glycosylation pattern, which affects its sweetness and potential health benefits. Its relatively low sweetness and bitter aftertaste distinguish it from other steviol glycosides, making it a candidate for modification to enhance its sensory properties .

Activité Biologique

Rebaudioside C (Reb C) is one of the steviol glycosides derived from the leaves of Stevia rebaudiana, a plant known for its sweetening properties. This compound has garnered attention not only for its sweetness but also for its potential health benefits and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, antioxidant properties, and implications for health.

Chemical Structure and Pharmacokinetics

This compound is structurally similar to other steviol glycosides, such as stevioside and rebaudioside A. Its chemical structure contributes to its sweetness and biological effects. Upon ingestion, Reb C undergoes metabolism primarily in the liver, where it is converted into steviol, which is then excreted through urine. Studies indicate that Reb C has a half-life of approximately 24 hours in rats, highlighting its prolonged presence in the system post-ingestion .

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro studies have shown that Reb C can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress. The antioxidant activity of Reb C has been compared favorably against standard antioxidants like ascorbic acid .

| Compound | Ferric Reducing Antioxidant Power (FRAP) | Total Antioxidant Capacity (TAC) |

|---|---|---|

| This compound | High | High |

| Ascorbic Acid | Moderate | Moderate |

2. Antidiabetic Effects

Reb C has been studied for its potential antidiabetic effects. It has been shown to enhance glucose uptake in various cell lines, mimicking insulin action. In animal studies, dietary supplementation with Reb C did not alter blood glucose levels significantly but improved insulin sensitivity and lipid metabolism in insulin-resistant models .

3. Anti-inflammatory Properties

The anti-inflammatory properties of this compound have been explored in several studies. It appears to inhibit pro-inflammatory cytokines and may modulate pathways associated with inflammation, which could be beneficial in managing conditions like diabetes and cardiovascular diseases .

4. Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Some studies indicate that steviol glycosides can induce apoptosis in cancer cells through mitochondrial pathways, although specific data on Reb C is still limited .

Case Study 1: Metabolic Syndrome

A study investigated the effects of steviol glycosides, including Reb C, on horses with metabolic syndrome. The results indicated that these glycosides could modulate metabolic responses without adversely affecting the lipid profile or causing hyperglycemia .

Case Study 2: Liver Health

In a study focused on liver health, steviol glycosides were found to mitigate the toxic effects of ectopic lipid accumulation in obese mice. This suggests that Reb C may have protective effects against fatty liver disease and related metabolic disorders .

Safety and Regulatory Aspects

This compound is generally recognized as safe (GRAS) by regulatory authorities such as the FDA when consumed within established limits. Long-term toxicity studies have indicated no significant adverse effects associated with Reb C consumption at typical dietary levels .

Propriétés

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-38-33(57)30(54)26(50)20(14-46)61-38)23(43)7-11-44(17,16-43)66-39-35(64-36-31(55)28(52)24(48)18(2)59-36)34(27(51)21(15-47)62-39)63-37-32(56)29(53)25(49)19(13-45)60-37/h18-39,45-57H,1,5-16H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRAJVGDWKFOGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10867020 | |

| Record name | 1-O-(13-{[6-Deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)]hexopyranosyl]oxy}-18-oxokaur-16-en-18-yl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

951.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rebaudioside C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63550-99-2 | |

| Record name | (4α)-13-[(O-6-dDeoxy-α-L-mannopyranosyl-(1â??2)-O-[β-D-glucopyranosyl-(1â??3)]-β-D-glucopyranosyl)oxy]-Kaur-16-en-18-oic Acid β-D-Glucopyranosyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rebaudioside C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 217 °C | |

| Record name | Rebaudioside C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is Rebaudioside C and where is it found?

A: this compound (Reb C) is a natural steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. It is one of the sweet components contributing to stevia's overall sweetness profile. []

Q2: Are there Stevia varieties with different this compound content?

A: Yes, the content of this compound can vary significantly between different Stevia rebaudiana cultivars. For instance, a study found that a creole variety of Stevia rebaudiana exhibited higher this compound content than the sum of stevioside and Rebaudioside A. []

Q3: What is the chemical structure of this compound?

A: this compound, like other steviol glycosides, is a diterpene glycoside. Its structure consists of a steviol aglycone (backbone) with attached glucose and rhamnose sugar molecules. The specific arrangement of these sugars contributes to its unique properties. [, , ]

Q4: Can you provide the molecular formula and weight of this compound?

A: The molecular formula of this compound is C44H70O23, and its molecular weight is 967.0 g/mol. [, ]

Q5: What spectroscopic techniques are used to characterize this compound?

A: this compound can be characterized using various spectroscopic methods, including Mass Spectrometry (MS), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR. These techniques help to confirm its identity and purity. [, ]

Q6: What methods are used to extract this compound from Stevia leaves?

A6: Several methods can be employed for extracting this compound, including:

- Accelerated Solvent Extraction (ASE): This technique utilizes high pressure and temperature for rapid extraction. Research indicates it can be more efficient than traditional methods like ultrasonication. []

- High-Speed Shear Homogenization Extraction (HSHE): This method involves high-speed shearing forces to disrupt plant cell walls and enhance extraction efficiency. It has shown promise for extracting this compound and other steviol glycosides. []

- Microwave-Assisted Subcritical Water Extraction: Combining microwave heating with subcritical water conditions has been demonstrated to effectively extract this compound within a short time frame. []

Q7: How is this compound purified from other steviol glycosides?

A7: Purification techniques include:

- Crystallization: This involves dissolving crude stevia extract in specific solvents and controlling conditions to selectively crystallize this compound. Multiple crystallization steps can be employed to achieve higher purity. [, , ]

- Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) with different modes (e.g., Reversed-Phase, Hydrophilic Interaction Liquid Chromatography) are widely used for separation and purification. [, , , , , ]

- Combination of Techniques: Often, a combination of methods, such as resin-based column chromatography followed by preparative HPLC, is employed for efficient purification. []

Q8: What challenges are associated with purifying this compound?

A: The similar chemical structures of steviol glycosides, particularly stevioside, Rebaudioside A, and this compound, make their separation challenging. Achieving high purity often requires multiple purification steps and specialized techniques. [, , ]

Q9: Is there ongoing research to improve the taste profile of this compound?

A: Yes, researchers are exploring enzymatic modification strategies to improve the sweetness and reduce the bitterness of this compound. For example, using specific enzymes and glucose donors, a novel α-1→6-glucosyl this compound derivative with an improved taste profile has been synthesized. []

Q10: What are other areas of research related to this compound?

A10: Research is ongoing in several areas, including:

- Understanding its biosynthesis pathway in Stevia plants: This includes investigating the enzymes involved and factors affecting glycoside production. [, , ]

- Developing efficient and sustainable extraction and purification methods: This focuses on reducing environmental impact and improving the yield of high-purity this compound. [, , ]

- Exploring its potential biological activities: Although primarily recognized as a sweetener, some studies are investigating other potential health benefits of this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.